molecular formula C11H10F3N5S B3111648 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine CAS No. 1845698-48-7

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B3111648
CAS No.: 1845698-48-7
M. Wt: 301.29 g/mol
InChI Key: TWKOJBXTGXHLQG-UHFFFAOYSA-N
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Description

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 1-methylpyrrol-2-yl group, a thioureido group, and a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, including cyclin A2, which forms a complex with CDK2 to regulate its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits cytotoxic activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly those involved in cell proliferation and survival, such as the CDK2/cyclin A2 pathway. Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. Additionally, the compound may interact with other enzymes and proteins involved in cell signaling pathways, further contributing to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and persistent effects on cell cycle progression and apoptosis . The exact temporal dynamics of these effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis in tumor cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, the compound may affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, it may be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 1-Methylpyrrol-2-yl Group: The 1-methylpyrrol-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative.

    Addition of the Thioureido Group: The thioureido group can be added through a reaction with thiourea under basic conditions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution can be performed using bromine in acetic acid.

Major Products Formed

    Oxidation: Oxidation of the thioureido group can lead to the formation of sulfonyl derivatives.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: Substitution reactions can result in the formation of various substituted pyrimidine derivatives, depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Methylpyrrol-2-yl)-2-thioureido-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.

    6-(1-Methylpyrrol-2-yl)-2-thioureido-4-chloropyrimidine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

    6-(1-Methylpyrrol-2-yl)-2-thioureido-4-phenylpyrimidine: Similar structure but has a phenyl group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in medicinal applications .

Properties

IUPAC Name

[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5S/c1-19-4-2-3-7(19)6-5-8(11(12,13)14)17-10(16-6)18-9(15)20/h2-5H,1H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOJBXTGXHLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141700
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845698-48-7
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845698-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
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6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

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